Methyl 6-chloro-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-chloro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
It is known that indazole derivatives, to which methyl 6-chloro-1h-indazole-4-carboxylate belongs, have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
Indazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving phosphoinositide 3-kinase δ . By modulating the activity of this enzyme, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell growth and survival, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active site of enzymes such as phosphoinositide 3-kinase δ, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression, affecting various cellular processes. Additionally, this compound may interact with other proteins, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular processes . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it may alter the activity of enzymes involved in energy production and utilization, leading to changes in cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The carboxylate group is introduced through esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution: Various substituted indazole derivatives.
Oxidation: Oxidized forms of the indazole ring.
Reduction: Reduced forms of the indazole ring.
Hydrolysis: 6-chloro-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- 6-chloro-1H-indazole-4-carboxylic acid
- Methyl 6-methoxy-1H-indazole-4-carboxylate
Uniqueness
Methyl 6-chloro-1H-indazole-4-carboxylate is unique due to the presence of both the chloro and ester functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 6-chloro-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBKVQDMAREOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646201 | |
Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-72-2 | |
Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.